molecular formula C13H8F3N3O3 B2986110 4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1024302-88-2

4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide

Cat. No.: B2986110
CAS No.: 1024302-88-2
M. Wt: 311.22
InChI Key: ZRCVVISKLQWUKS-UHFFFAOYSA-N
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Description

“4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide” is a chemical compound that belongs to the class of compounds known as Trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of many agrochemical and pharmaceutical compounds . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • The synthesis of related compounds such as 4-fluoro derivatives for potential PET radioligands showcases the use of nitro precursors in nucleophilic aromatic substitution reactions. These compounds have been evaluated for their biodistribution in rabbits, indicating their utility in brain imaging studies (Vandecapelle et al., 2001).
  • A novel method for promoting C-H amination mediated by cupric acetate using a directing group strategy has been explored, effectively aminating the β-C(sp2)-H bonds of benzamide derivatives with various amines. This method demonstrates the versatility of pyridine-based compounds in organic transformations (Zhao et al., 2017).

Coordination Chemistry and Ligand Behavior

  • N-(2-benzamide)pyridine-2'-carboxamide has been synthesized and used as a ligand to form various transition metal complexes. These complexes were characterized to study their stereochemistries, demonstrating the compound's potential as a versatile ligand in coordination chemistry (Manessi‐Zoupa et al., 1994).

Material Science and Polymer Synthesis

  • The compound 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide has been synthesized through a multi-step process. This study highlights the practicality of the improved process due to mild conditions, convenient operations, and a good yield, indicating its potential application in material science (Gong Ping, 2007).
  • A study on chain-growth polycondensation for well-defined aramides demonstrates the synthesis of block copolymers containing aramide with low polydispersity. This research illustrates the application of related compounds in the development of new polymeric materials (Yokozawa et al., 2002).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-6-11(17-7-9)18-12(20)8-1-4-10(5-2-8)19(21)22/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVVISKLQWUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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